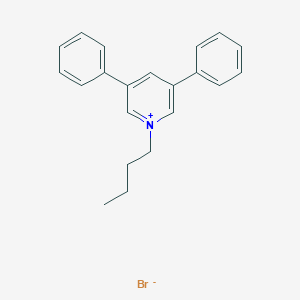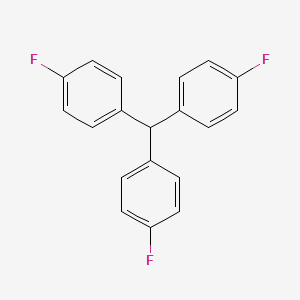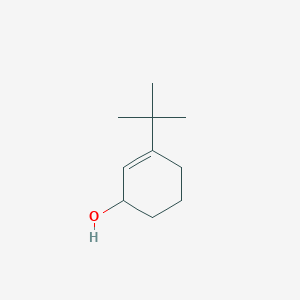
1-Butyl-3,5-diphenylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,5-diphenylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridine ring substituted with butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,5-diphenylpyridin-1-ium bromide typically involves the quaternization of 3,5-diphenylpyridine with butyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve crystallization or distillation techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,5-diphenylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of 1-butyl-3,5-diphenylpyridin-1-ium iodide or chloride.
Scientific Research Applications
1-Butyl-3,5-diphenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Butyl-3,5-diphenylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. The molecular targets include membrane phospholipids and protein active sites .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylpyridin-1-ium bromide
- 1-Butyl-3-phenylpyridin-1-ium bromide
- 1-Butyl-4-methylpyridin-1-ium bromide
Uniqueness
1-Butyl-3,5-diphenylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This compound exhibits higher stability and solubility in organic solvents compared to its analogs, making it more suitable for certain applications in organic synthesis and material science .
Properties
CAS No. |
62787-05-7 |
|---|---|
Molecular Formula |
C21H22BrN |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-butyl-3,5-diphenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C21H22N.BrH/c1-2-3-14-22-16-20(18-10-6-4-7-11-18)15-21(17-22)19-12-8-5-9-13-19;/h4-13,15-17H,2-3,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
USEBRPZUIWHXTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)

![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)






![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
